molecular formula C11H6ClF3N2 B8759392 2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrimidine

2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No. B8759392
M. Wt: 258.62 g/mol
InChI Key: XXPQFCGLDSNFER-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrimidine is a useful research compound. Its molecular formula is C11H6ClF3N2 and its molecular weight is 258.62 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6ClF3N2/c12-10-16-6-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H

InChI Key

XXPQFCGLDSNFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(trifluoromethyl)phenylboronic acid (319 mg, 1.68 mmol), 2,4-dichloropyrimidine (250 mg, 1.68 mmol), Na2CO3 (445 mg, 4.20 mmol) and Pd(PPh3)4 (97.0 mg, 0.0839 mmol) were combined in a 5 mL reaction vial and diluted with toluene (3 mL) and water (300 μL). The reaction was purged with argon, heated to 60° C. and stirred overnight. The reaction was loaded directly onto silica gel and eluted with 5% ethyl acetate/hexanes to 60% ethyl acetate/hexanes to yield the desired compound (120 mg, 0.464 mmol, 27.6% yield).
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 μL
Type
solvent
Reaction Step Two
Yield
27.6%

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloro-pyrimidine (4.0 g, 27 mmol), 4-trifluoromethyl phenyl boronic acid (5.1 g, 27 mmol), tetrakis(triphenylphosphine)palladium(0) (1.5 g, 1.3 mmol), potassium phosphate (11 g, 54 mmol), 1,2-dimethoxyethane (50 mL) and water (10 mL) was heated to 80° C. under a blanket of nitrogen in a sealed tube. After 5 h, the mixture was partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried (MgSO4), filtered, and concentrated. The residue was purified directly by FCC to afford a white solid (5.0 g, 72%). MS (ESI): mass calcd. for C11H6ClF3N2, 258.0; m/z found, 259.0 [M+H]+. 1H NMR (500 MHz, CDCl3) δ 8.74 (d, J=5.2, 1H), 8.23 (d, J=8.1, 2H), 7.80 (d, J=8.2, 2H), 7.71 (d, J=5.2, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
72%

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